molecular formula C23H14ClFN4O2 B11240241 6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11240241
M. Wt: 432.8 g/mol
InChI Key: OOPOTYRNIFOUMI-UHFFFAOYSA-N
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Description

6-[2-(3-Chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a 3-chlorophenyl group attached via a ketone-containing ethyl chain at position 6 and a 3-fluorophenyl substituent at position 2 of the triazoloquinazoline scaffold. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in oncology and antimicrobial research .

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of quinazolinone precursors with triazole-forming reagents, followed by functionalization via nucleophilic substitution or coupling reactions (e.g., using chloroesters or acyl chlorides) .

Properties

Molecular Formula

C23H14ClFN4O2

Molecular Weight

432.8 g/mol

IUPAC Name

6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C23H14ClFN4O2/c24-16-7-3-5-14(11-16)20(30)13-28-19-10-2-1-9-18(19)22-26-21(27-29(22)23(28)31)15-6-4-8-17(25)12-15/h1-12H,13H2

InChI Key

OOPOTYRNIFOUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=O)N2CC(=O)C4=CC(=CC=C4)Cl)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

    Introduction of the Quinazoline Moiety: The triazole intermediate is then reacted with anthranilic acid or its derivatives under specific conditions to form the quinazoline ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazoloquinazolines.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that quinazoline derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance:

  • Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : It also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger.

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

Quinazoline derivatives have been reported to possess anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Case Studies

Several research articles have documented the synthesis and biological evaluation of quinazoline derivatives similar to the compound :

  • Synthesis and Evaluation of Quinazoline Derivatives :
    • A study synthesized various quinazoline derivatives and evaluated their antimicrobial and anti-inflammatory activities. The results indicated that specific substitutions on the quinazoline ring enhance biological activity .
  • Antimicrobial Screening :
    • Another study focused on a series of quinazoline derivatives, including those with triazole moieties. The compounds were screened for their ability to inhibit bacterial growth, with some showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
  • Pharmacological Studies :
    • A comprehensive review highlighted the pharmacological applications of quinazoline derivatives in cancer treatment, showcasing their ability to target specific pathways involved in tumor growth .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedResult
Antibacterial6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneEffective against Staphylococcus aureus
AntifungalSimilar Quinazoline DerivativesInhibition of Candida albicans
Anti-inflammatoryQuinazoline DerivativesReduced cytokine levels

Mechanism of Action

The mechanism of action of 6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazoline derivatives vary primarily in substituent groups at positions 2 and 6, which significantly influence their biological activity and chemical stability. Key analogs include:

Compound Name Substituents (Position 2 / Position 6) Molecular Weight Melting Point (°C) Key Bioactivity
2-(3-Fluorophenyl)-5-cyclopentyl-[1,2,4]triazolo[1,5-c]quinazoline 3-Fluorophenyl / Cyclopentyl 375.44 196–198 Not reported
2-(3-Trifluoromethylphenyl)-5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline 3-CF₃ / 3-Fluorophenyl 447.36 220–222 Anticancer (hypothesized)
6-(2-Morpholino-2-oxoethyl)tetrazolo[1,5-c]quinazolin-5(6H)-one Morpholine / Tetrazolo core 315.32 217–219 Anticancer (LC₅₀: 12 µM)
Target Compound 3-Fluorophenyl / 3-Chlorophenyl (via oxoethyl chain) ~430.44* Not reported Hypothesized antimicrobial

*Estimated based on molecular formula (C₂₅H₁₆ClFN₄O₂).

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) enhance metabolic stability and receptor binding affinity. The 3-fluorophenyl group in the target compound may improve lipophilicity compared to analogs with methoxy or methyl groups .
  • Core Modifications : Tetrazoloquinazolines (e.g., compound in ) exhibit distinct pharmacokinetic profiles due to the tetrazole ring’s polarity, whereas triazoloquinazolines (like the target) may offer better membrane permeability .
Physicochemical Properties
  • Melting Points : Triazoloquinazolines with halogenated aryl groups typically exhibit higher melting points (196–250°C) due to strong intermolecular halogen bonding .
  • Solubility: The oxoethyl chain in the target compound may improve aqueous solubility compared to non-polar analogs like 5-cyclopentyl derivatives .
Pharmacological Potential
  • Anticancer Activity: Analogous compounds (e.g., 6-(2-morpholino-2-oxoethyl)tetrazoloquinazolinone) show potent cytotoxicity (LC₅₀: 12 µM) via topoisomerase inhibition .
  • Antimicrobial Activity : Triazolopyrimidine derivatives with similar substituents (e.g., 5k and 8f in ) demonstrate >90% inhibition of Rhizoctonia solani at 50 mg/L, suggesting the target compound could share this bioactivity .

Biological Activity

The compound 6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H15ClF N3O2
  • Molecular Weight : 367.8 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused with a quinazoline moiety, which is known for its ability to interact with various biological targets.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated significant cytotoxic activity with IC50 values ranging from 2.44 μM to 9.43 μM against cancer cell lines such as HepG2 (human liver cancer) and HCT-116 (colon cancer) . This indicates a potent ability to inhibit cell proliferation.

The biological activity is primarily attributed to the compound's ability to intercalate into DNA. This intercalation disrupts normal DNA function, leading to:

  • Inhibition of Topoisomerase II : The compound acts as a Topo II inhibitor, which is crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in treated cells. For instance, at higher concentrations (10 µM and 15 µM), significant apoptotic death was observed in A549 lung cancer cells .

Study on Quinazoline Derivatives

A comprehensive study focused on quinazoline derivatives revealed that modifications on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the cytotoxic effects by increasing lipophilicity and improving binding affinity to DNA .

CompoundCell LineIC50 (μM)
This compoundHepG26.29
This compoundHCT-1162.44

Comparative Analysis

In comparison with other derivatives in the same class, this compound exhibited superior cytotoxicity against HCT-116 cells compared to previously studied compounds . This highlights the potential for further development into therapeutic agents targeting specific cancers.

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